Saxagliptin Intermediate 6
Description
Properties
Molecular Formula |
C23H35N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H35N3O5/c1-21(2,3)31-20(29)25-17(19(28)26-15-5-14(15)6-16(26)18(24)27)22-7-12-4-13(8-22)10-23(30,9-12)11-22/h12-17,30H,4-11H2,1-3H3,(H2,24,27)(H,25,29) |
InChI Key |
QIAUZMKUAYNKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)N1C2CC2CC1C(=O)N)C34CC5CC(C3)CC(C5)(C4)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Dehydration Using Trifluoroacetic Anhydride (TFAA)
Early synthetic approaches for Intermediate 6 involved a two-step sequence: condensation of the adamantyl-glycine derivative (compound 2) with methanoproline nitrile (compound 3) followed by dehydration. The condensation step utilized 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to form the amide bond. Subsequent dehydration with TFAA and pyridine yielded Intermediate 6. While effective, this method suffered from drawbacks such as the use of moisture-sensitive reagents (e.g., EDC·HCl) and hazardous chemicals like TFAA, which necessitated stringent purification steps to remove residual reagents and byproducts.
Phosphorus Oxychloride (POCl₃)-Mediated Dehydration
An alternative dehydration strategy employed POCl₃ and imidazole in pyridine. This method avoided TFAA but introduced challenges related to handling POCl₃, a corrosive and moisture-sensitive reagent. Additionally, pyridine’s toxicity and the need for neutralization steps complicated large-scale production. Both TFAA and POCl₃ routes required column chromatography for impurity removal, reducing overall yield and scalability.
Advancements in Synthetic Methodology: Propylphosphonic Anhydride (T3P®)
Single-Pot Condensation and Dehydration
A breakthrough in Intermediate 6 synthesis emerged with the adoption of propylphosphonic anhydride (T3P®), a non-toxic and commercially available reagent. This approach telescoped the condensation and dehydration steps into a single pot, eliminating the need for multiple isolations. The process proceeds as follows:
- Condensation : Compound 2 and compound 3 are combined with T3P® (50% w/w in ethyl acetate) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–5°C. T3P® activates the carboxylic acid moiety of compound 2, facilitating amide bond formation.
- Dehydration : The reaction temperature is raised to 25–30°C, where T3P® concurrently promotes dehydration of the primary amide to the nitrile group.
This method achieved a yield of 85–90% with high purity (>99%), bypassing chromatography and minimizing waste.
Process Optimization and Impurity Control
Key optimizations included:
- Solvent Selection : Dichloromethane provided optimal solubility and reaction kinetics, whereas ethyl acetate led to slower rates and impurity formation.
- Stoichiometry : A 1:1.2 molar ratio of compound 2 to T3P® ensured complete conversion without overuse of reagents.
- Temperature Gradients : Maintaining 0–5°C during condensation prevented exothermic side reactions, while gradual warming to 30°C ensured efficient dehydration.
Table 1: Comparison of Traditional vs. T3P®-Based Methods
| Parameter | TFAA/Pyridine | POCl₃/Imidazole | T3P®/DIPEA |
|---|---|---|---|
| Yield (%) | 70–75 | 65–70 | 85–90 |
| Purity (%) | 95–97 | 90–93 | >99 |
| Hazardous Reagents | TFAA, Pyridine | POCl₃, Pyridine | None |
| Chromatography Required | Yes | Yes | No |
| Reaction Steps | 2 | 2 | 1 |
Mechanistic Insights and Spectroscopic Validation
Reaction Mechanism with T3P®
T3P® acts as a dual-purpose reagent:
- Activation : The anhydride reacts with the carboxylic acid of compound 2, forming a mixed phosphonic-carboxylic anhydride intermediate. This activated species undergoes nucleophilic attack by the amine group of compound 3, forming the amide bond.
- Dehydration : The phosphonic acid byproduct facilitates nitrile formation via a proposed mechanism involving intermediate iminophosphorane species.
Structural Elucidation by NMR Spectroscopy
Post-reaction analysis confirmed the structure of Intermediate 6:
- ¹H NMR : Absence of the tert-butoxycarbonyl (Boc) proton signal at δ 1.14 validated complete deprotection during final HCl salt formation.
- ¹³C NMR : The nitrile carbon resonated at δ 121.0, while the adamantyl carbonyl carbon appeared at δ 167.9.
- 2D Correlations : HSQC and COSY spectra confirmed connectivity between the adamantyl moiety and the bicyclohexane framework.
Alternative Approaches and Emerging Strategies
Ethyl Dichlorophosphate-Mediated Cyanation
A recent patent disclosed an alternative route using ethyl dichlorophosphate for cyanation:
- Cyanation : Compound a (3-hydroxyadamantyl-glycine derivative) reacts with ethyl dichlorophosphate in N,N-dimethylformamide (DMF) to form compound b.
- Condensation : Compound b is coupled with methanoproline nitrile (compound c) using trichloro-s-triazine as a chlorinating agent.
This method reported a 78% yield but required careful control of solvent composition (DMF/dichloromethane) to prevent side reactions.
Industrial Scalability and Environmental Impact
The T3P®-based method stands out for green chemistry metrics:
Chemical Reactions Analysis
Types of Reactions
Saxagliptin Intermediate 6 undergoes several types of chemical reactions, including:
Reductive Amination: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions are involved in the preparation of the intermediate from precursor compounds.
Common Reagents and Conditions
Reductive Amination: Phenylalanine dehydrogenase, ammonium formate, polyethyleneimine.
Oxidation: Sulfuric acid, nitric acid.
Reduction: Sodium diethyl malonate, hydroxylamine hydrochloride.
Major Products Formed
The major product formed from these reactions is (S)-N-Boc-3-hydroxyadamantylglycine, which is a key intermediate in the synthesis of saxagliptin .
Scientific Research Applications
Saxagliptin Intermediate 6 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of saxagliptin, a drug for type 2 diabetes mellitus.
Biology: The intermediate is studied for its role in enzyme-catalyzed reactions and biocatalysis.
Industry: The industrial production of saxagliptin relies on the efficient synthesis of this intermediate.
Mechanism of Action
Saxagliptin Intermediate 6 itself does not have a direct mechanism of action, but it is crucial in the synthesis of saxagliptin. Saxagliptin works by inhibiting dipeptidyl peptidase IV, an enzyme that degrades incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which help regulate blood glucose levels .
Comparison with Similar Compounds
Comparative Pharmacological Efficacy
Table 1: HbA1c Reduction Across Antidiabetic Agents
Key Findings:
- Saxagliptin demonstrates superior HbA1c reduction compared to acarbose but is less effective than liraglutide (GLP-1 agonist) and dapagliflozin (SGLT2 inhibitor) .
Table 2: Adverse Event Incidence (Per 100 Patient-Years)
| Parameter | Saxagliptin | Control | Evidence Source |
|---|---|---|---|
| Serious Adverse Events | 7.3 | 7.2 | |
| Discontinuations Due to AEs | 4.2 | 3.9 |
Key Findings:
- It is associated with fewer hypoglycemic events than sulfonylureas and fewer gastrointestinal side effects than acarbose .
Pharmacokinetic and Mechanistic Comparisons
Table 3: DPP-4 Binding Kinetics of Select Inhibitors
| Inhibitor | Dissociation Half-Life (t₁/₂) | Selectivity for DPP-4 | Evidence Source |
|---|---|---|---|
| Saxagliptin | 50 minutes | High | |
| Sitagliptin | <2 minutes | High | |
| Vildagliptin | 3.5 minutes | Moderate |
Key Findings:
- Saxagliptin and its active metabolite (5-hydroxysaxagliptin) bind DPP-4 with prolonged dissociation rates, ensuring sustained inhibition compared to sitagliptin and vildagliptin .
- This slow dissociation correlates with its once-daily dosing regimen and consistent glycemic control .
Clinical Utilization and Prescription Trends
- Saxagliptin is frequently prescribed as add-on therapy to metformin (55.3% of cases in France), particularly for patients with inadequate glycemic control or contraindications to other agents .
- Real-world data indicate a 78.6% retention rate over two years, reflecting its tolerability and efficacy .
- It is preferred in patients with comorbidities (e.g., hypertension, hyperlipidemia) and those requiring weight-neutral therapy .
Biological Activity
Saxagliptin Intermediate 6 is a critical compound in the synthesis of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for managing type 2 diabetes mellitus. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant research findings.
Saxagliptin is characterized by a unique tricyclic adamantane framework, which plays a significant role in its biological activity. As a DPP-4 inhibitor, saxagliptin works by blocking the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to an increase in insulin secretion and a decrease in glucagon levels, ultimately resulting in lower blood glucose levels after meals.
Key Mechanism:
- Target Enzyme: Dipeptidyl peptidase-4 (DPP-4)
- Actions: Inhibition of DPP-4 activity increases incretin hormone levels, enhancing insulin secretion and reducing hepatic glucose production.
Clinical Efficacy
Clinical studies have demonstrated that saxagliptin effectively improves glycemic control in patients with type 2 diabetes. A notable study involving 4,148 patients indicated that saxagliptin provided significant reductions in HbA1c levels compared to placebo and was associated with a lower incidence of hypoglycemia .
Table: Clinical Study Results for Saxagliptin
| Study Type | Population Size | HbA1c Reduction (Mean) | Hypoglycemia Incidence | Weight Change |
|---|---|---|---|---|
| Randomized Controlled | 4,148 | -0.7% | 3% | -1.1 kg |
| Add-on to Metformin | 250 | -0.7% | Not reported | Weight Neutral |
| Insulin Combination | 300 | -0.41% | Not reported | Not reported |
Safety Profile
Saxagliptin has been generally well tolerated among patients. The incidence of adverse events was low, and no significant changes in renal function parameters were observed during treatment . Furthermore, saxagliptin's weight-neutral profile makes it an attractive option compared to other antidiabetic medications that may lead to weight gain.
Case Studies and Research Findings
- Efficacy as Monotherapy or Adjunct Therapy : A comprehensive analysis showed that saxagliptin not only serves as an effective monotherapy but also enhances the efficacy of other antidiabetic agents when used in combination therapy .
- Long-term Efficacy : In a long-term extension study, patients who continued saxagliptin treatment exhibited sustained improvements in glycemic control over 76 weeks, with consistent reductions in HbA1c levels observed throughout the study duration .
- Comparative Effectiveness : Research comparing saxagliptin with glibenclamide indicated that while both medications improved glycemic control, saxagliptin had a significantly lower risk of hypoglycemia and was associated with weight loss compared to glibenclamide-induced weight gain .
Q & A
Q. What criteria distinguish high-quality vs. low-quality studies on this compound?
- Methodological Answer : Evaluate studies based on reproducibility (detailed experimental protocols), analytical rigor (e.g., reporting NMR δ-values and coupling constants), and statistical validity (clearly defined n-values, error margins). Cross-check with peer-reviewed journals emphasizing synthetic chemistry (e.g., JOC, Organic Process Research & Development) .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in publishing this compound data?
- Methodological Answer : Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and chromatograms in repositories like Zenodo. Disclose conflicts of interest (e.g., funding sources) and comply with journal-specific guidelines for synthetic data reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
